![molecular formula C22H34N2+2 B14723738 Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium CAS No. 13048-89-0](/img/structure/B14723738.png)
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial and medical applications. The structure of this compound includes two benzyl groups attached to a central nitrogen atom, which is further connected to a butyl chain and two dimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium typically involves the quaternization of tertiary amines. One common method is the reaction of benzyl chloride with a tertiary amine such as N,N-dimethylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzyl alcohols and carboxylic acids.
Reduction: Benzylamines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
Mecanismo De Acción
The mechanism of action of Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent.
Propiedades
Número CAS |
13048-89-0 |
|---|---|
Fórmula molecular |
C22H34N2+2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium |
InChI |
InChI=1S/C22H34N2/c1-23(2,19-21-13-7-5-8-14-21)17-11-12-18-24(3,4)20-22-15-9-6-10-16-22/h5-10,13-16H,11-12,17-20H2,1-4H3/q+2 |
Clave InChI |
RHGVXBKDJLUNND-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(CCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
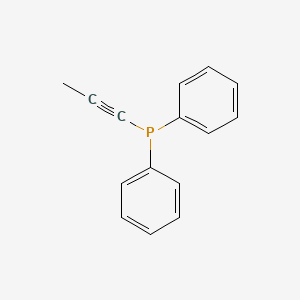


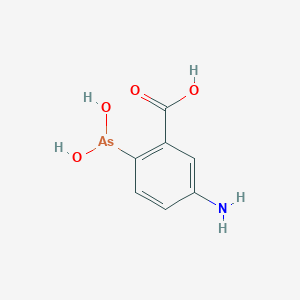
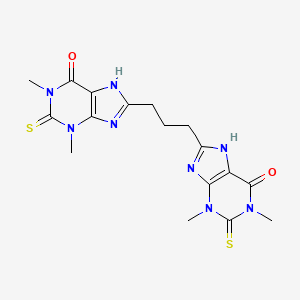
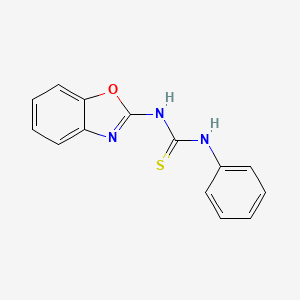

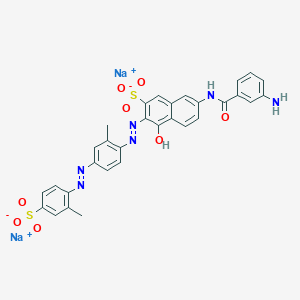
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)


